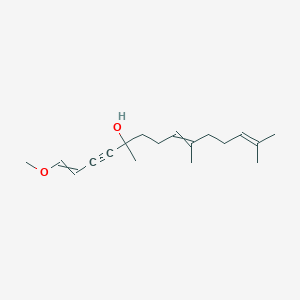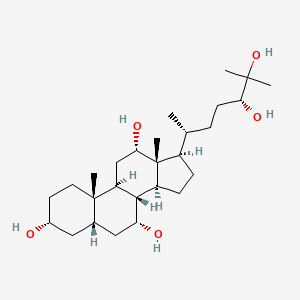
Cholestane-3alpha,7alpha,12alpha,24R,25-pentol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholestane-3alpha,7alpha,12alpha,24R,25-pentol is a bile acid metabolite, which is a four-ringed steroid acid formed along the cholesterol degradation pathway . This compound is significant in the study of bile acids and their role in various biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cholestane-3alpha,7alpha,12alpha,24R,25-pentol involves multiple steps. One method includes the reduction of corresponding epoxides prepared from 27-nor-5beta-cholest-25-ene-3alpha,7alpha,12alpha,24-tetrol using lithium aluminum hydride (LiAlH4) . The stereochemistry at C-24 and C-25 is crucial and is determined by comparison with oxidation products using osmium tetraoxide .
Industrial Production Methods
the compound can be extracted and purified using techniques such as gas chromatography and silica gel column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Cholestane-3alpha,7alpha,12alpha,24R,25-pentol undergoes various chemical reactions, including oxidation, reduction, and hydroxylation .
Common Reagents and Conditions
Oxidation: Osmium tetraoxide is used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Hydroxylation: Enzymes such as 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase catalyze hydroxylation reactions.
Major Products
The major products formed from these reactions include various hydroxylated derivatives of cholestane .
Aplicaciones Científicas De Investigación
Cholestane-3alpha,7alpha,12alpha,24R,25-pentol is used in several scientific research applications:
Chemistry: It serves as a model compound for studying bile acid metabolism.
Biology: It is used to understand the role of bile acids in biological processes.
Medicine: Research on this compound helps in understanding cholesterol metabolism and related disorders.
Industry: It is used as a biomarker in geochemical studies to reconstruct animal evolution.
Mecanismo De Acción
The mechanism of action of cholestane-3alpha,7alpha,12alpha,24R,25-pentol involves its role as a bile acid metabolite. It interacts with various enzymes and receptors involved in cholesterol metabolism . The molecular targets include enzymes such as 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase .
Comparación Con Compuestos Similares
Similar Compounds
- 5beta-cholestane-3alpha,7alpha,12alpha,24,26-pentol
- 27-nor-5beta-cholestane-3alpha,7alpha,12alpha,24,25-pentol
- 5beta-cholestane-3alpha,7alpha,12alpha-triol
Uniqueness
Cholestane-3alpha,7alpha,12alpha,24R,25-pentol is unique due to its specific stereochemistry at C-24 and C-25, which plays a crucial role in its biological activity and interactions .
Propiedades
Número CAS |
58580-62-4 |
|---|---|
Fórmula molecular |
C27H48O5 |
Peso molecular |
452.7 g/mol |
Nombre IUPAC |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C27H48O5/c1-15(6-9-22(30)25(2,3)32)18-7-8-19-24-20(14-23(31)27(18,19)5)26(4)11-10-17(28)12-16(26)13-21(24)29/h15-24,28-32H,6-14H2,1-5H3/t15-,16+,17-,18-,19+,20+,21-,22-,23+,24+,26+,27-/m1/s1 |
Clave InChI |
NHPWQASMMFUHIZ-FLRZZQOPSA-N |
SMILES isomérico |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES canónico |
CC(CCC(C(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


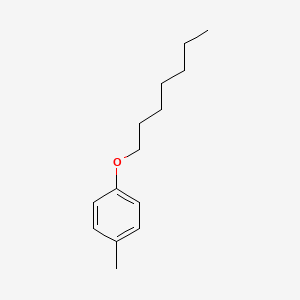
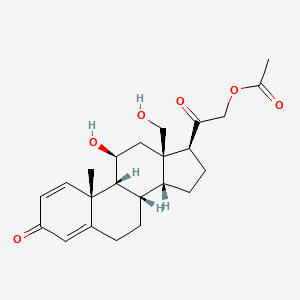
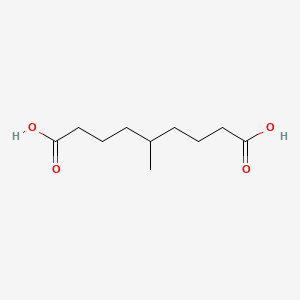
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-nitrophenol](/img/structure/B14613359.png)
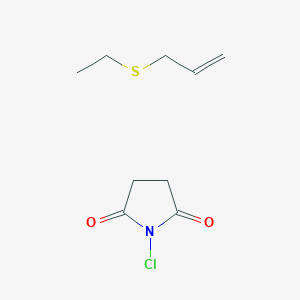
![2-[(1H-Inden-3-yl)sulfanyl]naphthalene](/img/structure/B14613373.png)

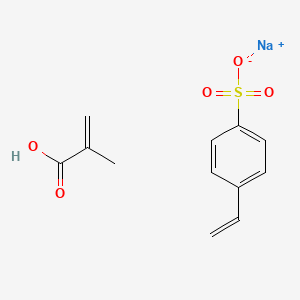
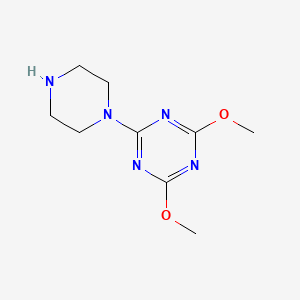
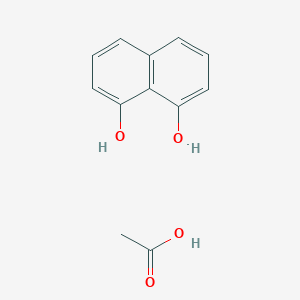
![5-[(2-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14613406.png)
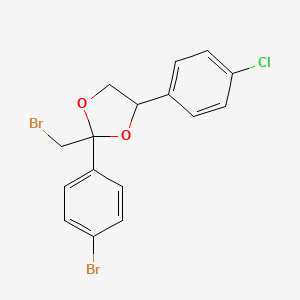
![3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one](/img/structure/B14613414.png)
